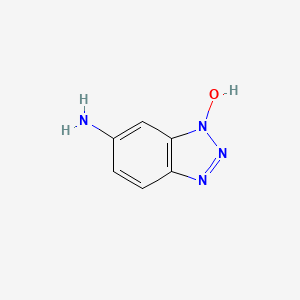

6-amino-1H-1,2,3-benzotriazol-1-ol

描述

Contextual Background of Benzotriazole (B28993) Frameworks in Organic Synthesis and Heterocyclic Chemistry

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring. ijpsr.comjocpr.comresearchgate.net This structural motif imparts a unique combination of stability and reactivity, making benzotriazole and its derivatives valuable tools in organic synthesis. researchgate.net In the realm of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, benzotriazoles are a prominent class. ijpsr.com They serve as versatile synthetic auxiliaries and are used in the preparation of a wide array of other heterocyclic systems. acs.orgnih.gov The benzotriazole moiety can act as a good leaving group, facilitating various chemical transformations. nih.gov

The applications of benzotriazole frameworks are diverse, ranging from their use as corrosion inhibitors, particularly for copper, to their role in photographic development. wikipedia.org In medicinal chemistry, benzotriazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsr.comjocpr.comresearchgate.net This wide-ranging utility has cemented the importance of the benzotriazole scaffold in both industrial and academic research. ijpsr.com

Rationale for Focused Academic Research on 6-amino-1H-1,2,3-benzotriazol-1-ol Derivatives

The specific focus on this compound and its derivatives stems from the desire to explore how substitutions on the benzotriazole core influence its chemical properties and reactivity. The presence of both an amino (-NH2) group at the 6-position and a hydroxyl (-OH) group at the 1-position of the nitrogen on the triazole ring introduces new functionalities. These groups can be chemically modified, opening avenues for the synthesis of a diverse library of new compounds.

The amino group, for instance, can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of different functional groups. The hydroxyl group on the nitrogen atom is also of significant interest. For example, the parent compound, 1-hydroxybenzotriazole (B26582) (HOBt), is a well-known reagent in peptide synthesis, where it is used to prevent side reactions and improve the efficiency of amide bond formation. wikipedia.org The presence of an amino group in conjunction with the 1-hydroxy functionality in this compound suggests the potential for creating novel reagents with unique properties.

Research into derivatives of this compound is driven by the prospect of discovering new molecules with enhanced or entirely new applications. For example, in the development of new pharmaceuticals, modifying the structure of a known active scaffold is a common strategy to improve efficacy, selectivity, or other pharmacological parameters. ijnrd.org

Overview of Research Trajectories and Significance in Chemical Sciences

Current research on this compound and its derivatives is following several key trajectories. One major area of investigation is its use as a building block in the synthesis of more complex molecules. For instance, it is a key intermediate in the synthesis of DNDI-6148, a compound under investigation for the treatment of visceral leishmaniasis. nih.gov The synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a related and crucial intermediate, has been a focus of process development to create more efficient and scalable routes. nih.gov

Another significant research direction is the exploration of the chemical reactivity of the amino and hydroxyl groups to create novel derivatives. This includes the synthesis of new benzotriazole-based ligands for metal complexes, which could have applications in catalysis or materials science. The development of new synthetic methodologies for preparing substituted benzotriazoles is also an active area of research, aiming for milder and more efficient reaction conditions. organic-chemistry.orgresearchgate.net

The significance of this research in the chemical sciences is multifold. It contributes to the fundamental understanding of the structure-activity relationships of benzotriazole derivatives. gsconlinepress.com Furthermore, the development of new synthetic methods expands the toolkit available to organic chemists for constructing complex molecules. acs.orgorganic-chemistry.org Ultimately, the exploration of compounds like this compound has the potential to lead to the discovery of new materials and therapeutic agents. ijnrd.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O | uni.lu |

| Molecular Weight | 150.14 g/mol | uni.lu |

| InChI | InChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2 | uni.lu |

| InChIKey | SKEXGWACMUDTLQ-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC2=C(C=C1N)N(N=N2)O | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

3-hydroxybenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXGWACMUDTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044947 | |

| Record name | 3-Hydroxybenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379344-26-9 | |

| Record name | 3-Hydroxybenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-1,2,3-benzotriazol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Amino 1h 1,2,3 Benzotriazol 1 Ol and Its Advanced Analogues

Established Synthetic Routes to the 1H-1,2,3-Benzotriazol-1-ol Scaffold

The foundational structure of the target molecule is the 1H-1,2,3-benzotriazol-1-ol ring system, commonly known as 1-hydroxybenzotriazole (B26582) (HOBt) wikipedia.org. Its synthesis is a critical first step before the introduction or modification of the 6-amino group.

Cyclization and Ring-Closure Strategies for Benzotriazole (B28993) Nuclei

The formation of the benzotriazole ring is most commonly achieved through the diazotization of an ortho-substituted aniline derivative.

From o-Phenylenediamines: The classical and most direct route to the unsubstituted benzotriazole nucleus involves the treatment of o-phenylenediamine (B120857) with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a weak acid like acetic acid. chemicalbook.comgsconlinepress.com The reaction proceeds through the formation of a mono-diazonium salt, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring. To achieve the 6-amino substitution pattern, a 1,2,4-triaminobenzene precursor would be required.

From o-Nitroanilines: An alternative approach begins with an appropriately substituted o-nitroaniline. The nitro group is first reduced to an amino group, generating the required o-phenylenediamine in situ, which can then be cyclized as described above. This route is advantageous when the starting o-nitroaniline is more readily available than the corresponding diamine.

Denitrogenative Cyclization: More advanced methods involve denitrogenative cyclization reactions, where a triazole or benzotriazole ring is opened with the extrusion of nitrogen gas, followed by subsequent transformations to form new heterocyclic systems. sci-hub.senih.gov While not a primary route to the basic scaffold, these methods are employed for creating complex analogues. nih.gov

Benzyne Cycloaddition: The reaction of in-situ generated benzyne with azides presents a powerful method for constructing substituted benzotriazoles. chemicalbook.comorganic-chemistry.org This [3+2] cycloaddition is highly efficient for accessing a variety of functionalized benzotriazole cores under mild conditions. organic-chemistry.org

Introduction of the N1-Hydroxyl Moiety

The N1-hydroxyl group is a key feature of the target scaffold, imparting unique reactivity, particularly as a peptide coupling additive. wikipedia.orgnbinno.com Its introduction is typically integrated into the ring-forming step rather than being a post-cyclization modification.

A prevalent industrial synthesis for 1-hydroxybenzotriazole starts from 2-chloro-1-nitrobenzene or 1,2-dinitrobenzene. chemicalbook.com The reaction with hydrazine (B178648) hydrate leads to the formation of 2-nitrophenylhydrazine as an intermediate. chemicalbook.com Subsequent intramolecular cyclization with the elimination of water or other small molecules yields the 1-hydroxybenzotriazole product. chemicalbook.comchemicalbook.com A specific patented process involves reacting o-nitrochlorobenzene with hydrazine hydrate in toluene at elevated temperatures (110-120°C). google.com After the reaction, the mixture is neutralized, the solvent is recovered, and the product is precipitated by acidification, followed by recrystallization. google.com

| Starting Material | Reagents | Conditions | Product | Yield |

| o-Nitrochlorobenzene | Hydrazine hydrate, Toluene | Reflux, 110-120°C, 3-5h | 1-Hydroxybenzotriazole | High |

| o-Nitrobenzene | Hydrazine hydrate, Sodium carbonate | 90-105°C | 1-Hydroxybenzotriazole | 90.1% chemicalbook.com |

Directed Functionalization of the 6-Amino Group

Once the 6-amino-1H-1,2,3-benzotriazol-1-ol scaffold is obtained, the exocyclic amino group serves as a versatile handle for the synthesis of advanced analogues through various functionalization reactions.

Acylation, Amidation, and Sulfonylation Reactions

The nucleophilic nature of the 6-amino group allows for straightforward reactions with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation/Amidation: The reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily yields the corresponding N-acyl derivative. This transformation is analogous to the well-documented N-acetylation of 1-aminobenzotriazole (B112013), which is a known metabolic pathway for this compound. nih.gov Furthermore, the use of carboxylic acids in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with HOBt itself, facilitates the formation of the amide bond under mild conditions.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a suitable solvent and base affords the corresponding sulfonamides. These reactions are typically high-yielding and provide stable derivatives with altered electronic and solubility properties.

| Reaction Type | Reagent | Base/Catalyst | Typical Product |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | 6-(Acylamino)-1H-1,2,3-benzotriazol-1-ol |

| Amidation | Carboxylic Acid (R-COOH) | EDC, HOBt | 6-(Acylamino)-1H-1,2,3-benzotriazol-1-ol |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Pyridine | 6-(Sulfonylamino)-1H-1,2,3-benzotriazol-1-ol |

Alkylation and Arylation Approaches at the Amino Site

Introducing alkyl or aryl substituents directly onto the 6-amino group can be achieved through several methodologies, leading to secondary or tertiary amine derivatives.

Alkylation: Direct N-alkylation of the amino group can be performed using alkyl halides. The reaction may proceed stepwise, and controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging, often requiring careful control of stoichiometry and reaction conditions. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled route to mono-alkylated products. N-aralkylated derivatives of 1-aminobenzotriazole have been synthesized, demonstrating the feasibility of such transformations on the exocyclic amino group. nih.gov

Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for forming N-aryl bonds. This reaction would involve coupling the 6-amino-benzotriazole scaffold with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Diazotization and Subsequent Transformations of the Amino Group

The transformation of the 6-amino group into a diazonium salt opens a gateway to a vast array of functional groups, significantly diversifying the benzotriazole scaffold.

Diazotization: The 6-amino group can be converted to a 6-diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). The resulting diazonium salt is a versatile intermediate.

Subsequent Transformations: The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles in well-known reactions:

Sandmeyer Reaction: Displacement by halides (Cl⁻, Br⁻) or cyanide (CN⁻) using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).

Hydrolysis: Replacement by a hydroxyl group upon heating in an aqueous acidic solution.

Gomberg-Bachmann Reaction: Arylation via coupling with an aromatic compound.

These transformations allow for the strategic replacement of the amino group with a variety of other functionalities, enabling the synthesis of a broad library of advanced analogues based on the core this compound structure.

Derivatization at the N1-Hydroxyl Position of 1-hydroxybenzotriazole

The N1-hydroxyl group of 1-hydroxybenzotriazole (HOBt) is a key site for derivatization, allowing for the introduction of various functional groups to modify the molecule's properties. These reactions are fundamental in the synthesis of advanced analogues.

Etherification and Esterification Reactions

Etherification of the N1-hydroxyl group is a common strategy to create 1-alkoxy-1H-benzotriazoles. A facile approach involves the reaction of benzotriazole-based peptide-coupling reagents, such as (1H-Benzo[d] beilstein-journals.orgub.edugsconlinepress.comtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1H-benzo[d] beilstein-journals.orgub.edugsconlinepress.comtriazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), with alcohols in the presence of a base. beilstein-journals.org Bt-OTs has been shown to be a superior reagent for this transformation. beilstein-journals.org This method is applicable to both primary and secondary alcohols under generally mild conditions. researchgate.net

Traditional methods for the synthesis of these ethers include the alkylation of HOBt with alkyl halides or through a Mitsunobu reaction. beilstein-journals.org

Esterification, while not as extensively detailed for this specific derivatization in the provided context, would proceed through standard esterification protocols, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base to yield the corresponding N1-acyloxybenzotriazole derivatives.

Table 1: Examples of Etherification Reactions of 1-hydroxybenzotriazole Derivatives

| Reagent 1 | Reagent 2 | Base | Product | Yield (%) |

|---|---|---|---|---|

| Bt-OTs | 1-Phenylethanol | DBU | 1-(1-Phenylethoxy)-1H-benzo[d] beilstein-journals.orgub.edugsconlinepress.comtriazole | 77% beilstein-journals.org |

| Bt-OTs | 1,3-Propanediol | DBU | 3-((1H-benzo[d] beilstein-journals.orgub.edugsconlinepress.comtriazol-1-yl)oxy)propan-1-ol | Good beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Formation of Conjugates and Linkers for Chemical Probes

1-Hydroxybenzotriazole and its derivatives are pivotal in bioconjugation chemistry, primarily serving as activating agents for carboxylic acids to facilitate the formation of stable amide bonds. wikipedia.orgadvancedchemtech.com This reactivity is harnessed to create conjugates and linkers for chemical probes. HOBt is used to generate activated esters from carboxylic acids, which then readily react with primary amines at ambient temperatures. wikipedia.org

Benzotriazole-activated carboxylic acids are versatile building blocks for synthesizing a variety of carbonyl derivatives, including those needed for chemical ligation and the creation of complex conjugates with high yield and purity. iris-biotech.de The benzotriazolyloxy group can also act as a leaving group in substitution reactions, further extending its utility in linker synthesis. beilstein-journals.org For instance, 1-alkoxy-1H-benzotriazoles have been used in substitution reactions with nucleophiles like cyanide and azide. beilstein-journals.org

Chemo- and Regioselective Synthesis of Substituted 1-hydroxybenzotriazole Analogues

The synthesis of substituted benzotriazoles, including HOBt analogues, often starts with appropriately substituted o-phenylenediamines. The cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid is a general method for forming the benzotriazole ring. gsconlinepress.com The chemo- and regioselectivity of the synthesis are therefore largely dependent on the substitution pattern of the starting diamine.

For N-substituted benzotriazoles, direct alkylation of the benzotriazole ring system can lead to a mixture of N1 and N2 isomers. gsconlinepress.comnih.gov The ratio of these isomers can be influenced by reaction conditions such as time and temperature. nih.gov For example, the direct alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with alkyl halides in the presence of potassium hydroxide in methanol yields a mixture of the 1- and 2-alkyl derivatives, which can then be separated. nih.gov

Green Chemistry Approaches in 1-hydroxybenzotriazole Synthesis

While specific green chemistry approaches for the synthesis of this compound are not detailed, the field of peptide synthesis, where HOBt is a key reagent, is increasingly adopting greener solvents. Traditional solvents like N,N-dimethylformamide (DMF) are being replaced with more environmentally benign alternatives. ub.edu

One such alternative is 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass and is biodegradable. ub.edu Studies have shown that 2-MeTHF can be a suitable solvent for solid-phase peptide synthesis (SPPS), demonstrating good swelling capacity for polystyrene (PS) resins and good solubility for Fmoc-amino acids and coupling reagents. ub.edu The use of such green solvents in the synthesis and application of HOBt and its derivatives represents a significant step towards more sustainable chemical processes. ub.edu

Another consideration in green chemistry is the inherent hazard of reagents. Anhydrous HOBt is known to be explosive, which has led to the use of its hydrated form to improve safety. ub.eduwikipedia.org The development of less hazardous coupling additives is an ongoing goal in the field.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 1h 1,2,3 Benzotriazol 1 Ol Systems

Role as a Synthetic Auxiliary and Activating Agent

The primary application of 6-amino-1H-1,2,3-benzotriazol-1-ol and its parent compound, HOBt, lies in their ability to act as activating agents, particularly in the formation of amide bonds. This has made them indispensable tools in peptide synthesis and other related transformations.

Utility in C-N and C-O Bond-Forming Reactions

The benzotriazole (B28993) moiety is a versatile synthetic auxiliary. lupinepublishers.com 1-Hydroxybenzotriazole (B26582) (HOBt) is widely used to facilitate the formation of activated esters from carboxylic acids. These activated esters are highly reactive towards nucleophiles, such as amines, leading to the efficient formation of amides (C-N bonds) at room temperature. wikipedia.org This method is particularly valuable for the synthesis of amides from carboxylic acids that are not easily converted to acyl chlorides. wikipedia.org

The activation process typically involves the reaction of a carboxylic acid with a coupling agent, such as a carbodiimide, in the presence of HOBt. The resulting HOBt ester is then susceptible to nucleophilic attack by an amine. The general scheme for this process is illustrated below:

R-COOH + R'-NH₂ --(HOBt, Coupling Agent)--> R-CO-NH-R'

While specific studies detailing the use of the 6-amino substituted derivative in a wide array of C-O bond-forming reactions are less common, the fundamental reactivity of the benzotriazol-1-ol core suggests its potential in such transformations, likely through the formation of activated esters that can react with alcohol nucleophiles.

Applications in Biomolecule Synthesis Methodologies (e.g., Amide Bond Formation in Peptoid Synthesis)

The utility of HOBt and its derivatives extends significantly into the realm of biomolecule synthesis, most notably in automated peptide synthesis. wikipedia.org In this context, HOBt is crucial for suppressing racemization and enhancing the efficiency of peptide bond formation. wikipedia.orgnih.gov N-acylbenzotriazoles are stable intermediates that react readily with unprotected amino acids in aqueous acetonitrile (B52724) to produce dipeptides with high enantiopurity and in good yields. lupinepublishers.com This methodology can be extended to the synthesis of tripeptides by activating the carboxylic group of the dipeptide with benzotriazole in the presence of thionyl chloride, followed by treatment with another unprotected amino acid. lupinepublishers.com

Given that peptoid synthesis also relies on the efficient formation of amide bonds, the application of this compound as an activating agent is a logical extension of its utility in peptide synthesis. The amino group on the benzotriazole ring may influence the reactivity and solubility of the activating agent, potentially offering advantages in specific synthetic contexts.

Nucleophilic Activation and Leaving Group Properties of the Benzotriazol-1-ol Moiety

The effectiveness of HOBt and its derivatives as activating agents is intrinsically linked to the properties of the benzotriazol-1-ol moiety. Triazoles, including HOBt and 1-hydroxy-7-aza-benzotriazole (HOAt), are excellent activating reagents for carboxylic acid functional groups. nih.gov The reaction proceeds through a nucleophilic attack of the hydroxylamine (B1172632) nitrogen of HOBt on an activated carboxylic acid, forming a highly reactive O-acylisourea intermediate when carbodiimides are used as coupling agents. This intermediate then rearranges to form the active ester and a urea (B33335) byproduct.

The benzotriazol-1-olate anion is a good leaving group, a property that facilitates the subsequent nucleophilic acyl substitution by an amine or other nucleophile. nih.govlibretexts.org The stability of the leaving group is enhanced by resonance. libretexts.org The gas-phase reactions of HOAt/HOBt ester reagents involve the formation of a complex with the nucleophile, followed by a nucleophilic attack on the carbonyl carbon, leading to the formation of the covalent bond and the departure of the neutral HOAt or HOBt molecule. nih.gov Experimental and computational studies have suggested that HOAt-based reagents may react faster than those based on N-hydroxysuccinimide (NHS), indicating the superior leaving group ability of the triazole-based systems. nih.gov

Exploration of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is crucial for optimizing its applications and predicting its behavior under various conditions.

Photochemical Transformations and Photo-extrusion Pathways

The photochemistry of benzotriazoles has been a subject of considerable study. nih.gov Irradiation of benzotriazole derivatives can lead to the extrusion of molecular nitrogen, a process that generates a diradical intermediate. nih.gov This highly reactive intermediate can then undergo a variety of subsequent reactions, including rearrangement to form cyanocyclopentadiene, ring closure to yield condensed heterocyclic products, reaction with the solvent, or intramolecular photocycloaddition to produce indoles and benzimidazoles. nih.gov

For instance, the photolysis of 1-substituted benzotriazole arylhydrazones with a low-pressure mercury arc lamp (254 nm) results in a complex mixture of products, including phenanthridine (B189435) derivatives. nih.gov While specific photochemical studies on this compound are not extensively documented in the provided results, the general photochemical behavior of the benzotriazole core suggests that it would likely undergo similar photo-extrusion pathways upon irradiation. The presence of the amino and hydroxyl groups would undoubtedly influence the photophysical properties and the subsequent reaction pathways of the generated intermediates. Photocatalytic degradation of 1H-benzotriazole using UV-irradiated TiO2 has been shown to be an effective method for its complete mineralization. mdpi.com

Thermal Decomposition and Stability Studies

The thermal stability of benzotriazole and its derivatives is an important consideration for their safe handling and application in synthesis. researchgate.net Anhydrous HOBt is known to be explosive. wikipedia.org Thermal analysis of N-carbamoyl benzotriazole derivatives using thermogravimetric analysis and differential scanning calorimetry has revealed that their thermal properties can vary significantly based on their structure. nih.govsrce.hr

Studies on benzotriazole itself have shown that it decomposes exothermically in the temperature range of 306-410 °C. researchgate.net The complete gas-phase pyrolysis of several benzotriazole derivatives has been achieved at temperatures between 210-450 °C. researchgate.net In general, the melting points of benzotriazole derivatives are found in the range of 200-250°C, with decomposition occurring between 280-380°C. researchgate.net The thermal behavior of this compound would be influenced by the presence of the amino group, which could potentially alter its decomposition pathway and stability profile compared to the parent HOBt.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino group at the C6 position. In general, amino groups are powerful activating groups and ortho, para-directors. pressbooks.publumenlearning.com This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (the arenium ion) when the electrophile attacks the positions ortho and para to the amino group.

For this compound, the positions ortho to the amino group are C5 and C7, and the para position is C3, which is part of the fused triazole ring and thus not available for substitution. Therefore, electrophilic attack would be predicted to occur primarily at the C5 and C7 positions. The fused triazole ring itself generally directs nitration to the 4- and 7-positions of the benzotriazole core. libretexts.org The combined influence of the activating amino group at C6 and the inherent reactivity pattern of the benzotriazole nucleus would likely lead to a complex mixture of substituted products, with a strong preference for substitution at the C5 and C7 positions. The N-hydroxyl group, being an electron-withdrawing substituent, would have a deactivating effect on the triazole ring, but its influence on the benzene ring's reactivity is likely to be less significant compared to the powerful activating effect of the amino group.

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is generally not favored unless there is a suitable leaving group (such as a halogen) present on the ring and strongly electron-withdrawing groups are also attached to the ring to stabilize the Meisenheimer complex intermediate. There is currently a lack of specific research data on the nucleophilic substitution reactions for this particular compound. However, syntheses of related benzotriazole-derived amino acids have been achieved through nucleophilic aromatic substitution of ortho-fluoronitrobenzenes with aminoalanine derivatives, which proceeds via an SNAr mechanism. acs.orgacs.org

Tautomerism and Isomerism in this compound Frameworks

Tautomerism is a key feature of the benzotriazole system, and the presence of both amino and hydroxyl groups in this compound introduces additional possibilities for tautomeric equilibria.

The parent compound, 1H-benzotriazole, exists in a tautomeric equilibrium with 2H-benzotriazole. In the case of this compound, several tautomeric forms can be envisioned. The primary equilibrium is expected to be between the 1-hydroxy and the N-oxide forms, as well as the potential for amino-imino tautomerism of the exocyclic amino group. nih.gov

The N-hydroxy tautomer (this compound) is in equilibrium with its N-oxide tautomer (6-aminobenzotriazole 1-oxide). The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the benzene ring. The electron-donating amino group at the 6-position would be expected to influence the electron density distribution in the triazole ring, which in turn would affect the relative stabilities of the tautomers.

Furthermore, the exocyclic amino group can theoretically exist in equilibrium with an imino tautomer. nih.gov However, for most aromatic amines, the amino form is significantly more stable. It is therefore anticipated that the amino tautomer will be the predominant form for this compound under normal conditions.

The conformational analysis of such analogues would involve considering the rotation around the C-N bond connecting the substituent to the amino group and the potential for intramolecular hydrogen bonding between the N-H of the amino group and the N-oxide oxygen or a nitrogen on the triazole ring. The size and electronic nature of the N-substituent would significantly impact the rotational barrier and the preferred conformation. Larger, bulkier substituents would likely lead to restricted rotation and favor conformations that minimize steric hindrance.

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Amino 1h 1,2,3 Benzotriazol 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For 6-amino-1H-1,2,3-benzotriazol-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity of the molecule.

¹H and ¹³C NMR Chemical Shift Assignments

The introduction of an amino group at the 6-position of the 1-hydroxybenzotriazole (B26582) scaffold is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to its electron-donating nature. The predicted ¹H and ¹³C NMR chemical shifts for this compound, using 1-hydroxybenzotriazole as a reference, are presented below. The numbering of the atoms is as depicted in the chemical structure.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.5 - 7.7 | d |

| H-5 | ~6.8 - 7.0 | dd |

| H-7 | ~7.2 - 7.4 | d |

| -NH₂ | ~5.0 - 6.0 | br s |

| -OH | ~12.0 - 13.0 | br s |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-3a | ~130 - 135 |

| C-4 | ~110 - 115 |

| C-5 | ~115 - 120 |

| C-6 | ~145 - 150 |

| C-7 | ~105 - 110 |

| C-7a | ~140 - 145 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent aromatic protons. For this compound, a cross-peak between H-4 and H-5, and another between H-5 and H-7 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting H-4 to C-4, H-5 to C-5, and H-7 to C-7, providing a direct link between the proton and carbon skeletons.

H-4 correlating with C-3a, C-5, and C-7a.

H-5 correlating with C-4, C-6, and C-7.

H-7 correlating with C-5, C-6, and C-7a.

The amino protons (-NH₂) correlating with C-5 and C-7.

Advanced NMR for Stereochemical and Conformational Studies

While this compound does not possess chiral centers, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons. For instance, NOE correlations could help to understand the preferred orientation of the hydroxyl group relative to the triazole ring. Furthermore, variable temperature NMR studies could be employed to investigate any dynamic processes, such as tautomerism or restricted rotation, that might be present in the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the molecular formula of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₆N₄O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 151.0614. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. While specific experimental MS/MS data for this compound is not available, a predicted fragmentation pathway can be proposed based on the known fragmentation of 1-hydroxybenzotriazole and aromatic amines.

Predicted Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 151 | N₂ | 123 | Aminobenzoxadiazole cation |

| 151 | H₂O | 133 | Amino-benzotriazole cation |

| 123 | CO | 95 | Aminobenzyne radical cation |

| 133 | N₂ | 105 | Aminobenzyne cation |

The initial loss of nitrogen (N₂) from the triazole ring is a common fragmentation pathway for benzotriazoles. The subsequent loss of carbon monoxide (CO) or water (H₂O) would also be expected. The presence of the amino group would influence the relative abundance of these fragment ions and could also lead to characteristic losses, such as the loss of ammonia (B1221849) (NH₃) under certain conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the subtle interactions between them.

Identification of Key Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its constituent functional groups. The presence of the amino (-NH₂) group would be indicated by a pair of medium to strong bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The O-H stretching vibration of the hydroxyl group is anticipated to appear as a broad band in the 3600-3200 cm⁻¹ range, with its position and shape being highly sensitive to hydrogen bonding.

Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would give rise to several bands in the 1600-1450 cm⁻¹ region. The N=N stretching of the triazole ring is also expected in this region. Bending vibrations for the N-H and O-H groups would be found at lower wavenumbers.

Table 1: Predicted Key Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Triazole Ring | N=N Stretch | ~1600 - 1500 |

| Amino (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Hydroxyl (-OH) | O-H Bend | ~1400 - 1300 |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of both amino and hydroxyl groups, which can act as hydrogen bond donors, and the nitrogen atoms of the triazole ring, which can act as acceptors, suggests that this compound is likely to exhibit significant intermolecular hydrogen bonding in the solid state. This would be evidenced in the IR spectrum by the broadening and red-shifting of the O-H and N-H stretching bands. Temperature-dependent and concentration-dependent studies using IR or Raman spectroscopy could provide further insights into the strength and nature of these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the benzotriazole (B28993) ring system. The presence of the amino group, a strong auxochrome, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to the parent HOBt molecule, indicating an extension of the conjugated system. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Polar Protic Solvent

| Transition Type | Predicted λmax (nm) |

| π → π | ~280 - 320 |

| n → π | ~330 - 360 (weak) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack together to form a crystal lattice. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the amino and hydroxyl groups relative to the benzotriazole ring.

Supramolecular structure: A detailed map of the intermolecular interactions, particularly the hydrogen bonding network, which would confirm the predictions from vibrational spectroscopy.

Based on studies of similar benzotriazole derivatives, it is anticipated that the crystal structure would reveal a planar benzotriazole core with extensive intermolecular hydrogen bonds involving the amino and hydroxyl groups and the triazole nitrogen atoms, leading to a stable, three-dimensional network.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. A reversed-phase HPLC method would likely be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. The development of such a method would be crucial for quality control in any synthetic procedure.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Advancements in the Analytical Characterization of this compound

The comprehensive analysis of "this compound" is crucial for understanding its chemical properties and potential applications. This article delves into the advanced spectroscopic and analytical methodologies employed in the research of this compound, with a specific focus on Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of "this compound" research, GC-MS plays a potential role in purity assessments and identification of synthesis by-products or degradation products. However, a review of the current scientific literature indicates a notable absence of specific, detailed research findings on the direct GC-MS analysis of "this compound".

While experimental GC-MS data for the parent compound, 1-hydroxybenzotriazole (HOBt), is available and provides insights into the fragmentation patterns of the benzotriazole core, similar detailed studies for the 6-amino substituted derivative are not readily found in published research. The presence of the polar amino group can present challenges for GC analysis, often necessitating derivatization to improve volatility and thermal stability.

Predicted mass spectrometry data for "this compound" is available from computational databases. This theoretical data can offer clues to the expected mass-to-charge ratios of the molecular ion and potential fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 151.06143 |

| [M+Na]⁺ | 173.04337 |

| [M-H]⁻ | 149.04687 |

| [M+H-H₂O]⁺ | 133.05141 |

| [M]⁺ | 150.05360 |

This table presents predicted m/z values from computational models and does not represent experimental GC-MS data.

The lack of published experimental GC-MS studies on "this compound" highlights a gap in the analytical characterization of this specific compound. Further research is required to establish its behavior under GC-MS conditions, including retention characteristics and electron ionization fragmentation patterns. Such studies would be invaluable for developing robust analytical methods for its detection and quantification in various matrices.

Computational and Theoretical Chemistry of 6 Amino 1h 1,2,3 Benzotriazol 1 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of chemical systems. researchgate.net For the 1-hydroxybenzotriazole (B26582) (HOBt) framework, DFT methods have been successfully applied to determine its structural and electronic characteristics.

The geometry of a molecule is optimized to find its most stable, lowest-energy conformation. For the parent compound, 1-hydroxybenzotriazole (HOBt), DFT calculations provide detailed information on bond lengths and angles. The introduction of an amino group at the 6-position of the benzotriazole (B28993) ring is expected to cause localized changes in the geometry of the benzene (B151609) ring due to the electron-donating nature of the amino group. The C-N bond of the amino group will have a specific length, and the bond angles around it will be influenced by the hybridization of the nitrogen atom. The planarity of the bicyclic system is likely to be maintained.

Table 1: Predicted Optimized Geometrical Parameters for 1-hydroxybenzotriazole (HOBt) based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N (triazole) | 1.33 - 1.38 | |

| N-N (triazole) | 1.30 - 1.37 | |

| N-O | ~1.39 | |

| O-H | ~0.97 | |

| C-C-C (aromatic) | 118 - 121 | |

| C-N-N (triazole) | 105 - 112 | |

| N-N-N (triazole) | 108 - 114 | |

| C-N-O | ~110 | |

| N-O-H | ~105 |

Note: These are typical bond lengths and angles for similar structures and may vary slightly depending on the specific computational method and basis set used.

The electronic structure of a molecule is fundamental to its reactivity and properties. The introduction of an amino group at the 6-position is predicted to significantly influence the electronic landscape of the 1-hydroxybenzotriazole system.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The amino group, being an electron-donating group, will raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. utexas.edu This smaller energy gap suggests that 6-amino-1H-1,2,3-benzotriazol-1-ol would be more readily excited than HOBt. The HOMO is expected to have significant electron density on the benzene ring and the amino group, while the LUMO would likely be distributed over the triazole ring system. researchgate.netwuxibiology.com

Charge Distribution and Electrostatic Potential: The amino group will increase the electron density on the benzene ring, particularly at the ortho and para positions relative to the amino group. This will be reflected in the calculated charge distribution and the molecular electrostatic potential (MEP) map. The MEP map would show a region of high electron density (negative potential) around the amino group and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. The introduction of the 6-amino group will introduce new vibrational modes associated with the N-H bonds (stretching and bending) and the C-N bond.

Table 2: Predicted Key Vibrational Frequencies for the 6-amino group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H asymmetric stretch | 3400 - 3500 |

| N-H symmetric stretch | 3300 - 3400 |

| N-H scissoring (bending) | 1590 - 1650 |

| C-N stretch | 1250 - 1350 |

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insights into the stability and reactivity of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.gov The electron-donating amino group at the 6-position would be expected to increase the electron density on the aromatic protons, causing an upfield shift (lower ppm values) in their ¹H NMR signals compared to HOBt. Similarly, the ¹³C NMR signals for the carbon atoms in the benzene ring would also be affected.

UV-Vis Spectra: The electronic transitions predicted from the HOMO-LUMO energy gap can be correlated with the absorption bands in a UV-Vis spectrum. nih.gov Due to the expected smaller HOMO-LUMO gap in this compound compared to HOBt, a bathochromic (red) shift in the absorption maxima is predicted. This means the 6-amino derivative would absorb light at a longer wavelength. researchgate.net

As mentioned in section 5.1.3, the vibrational modes of this compound can be computationally predicted. DFT calculations can also predict the intensities of the corresponding IR absorption bands. The N-H stretching vibrations of the amino group are expected to appear as two distinct bands in the IR spectrum, characteristic of a primary amine. The intensities of these bands, along with other key vibrations, can be calculated to generate a theoretical IR spectrum that can be compared with experimental data for structural confirmation.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, these methods can map out potential reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate reaction mechanisms, as they provide a good balance between computational cost and accuracy. researchgate.net

The study of reaction pathways involves identifying the most energetically favorable route from reactants to products. This is achieved by locating stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and transition states. The energetic barriers, or activation energies, are the differences in energy between the reactants and the transition states. A higher energy barrier corresponds to a slower reaction rate.

For substituted benzotriazoles, reactions can involve the various functional groups, including the amino and hydroxyl groups, as well as the triazole ring itself. For instance, in the context of its common use in peptide synthesis, the parent compound, 1-hydroxybenzotriazole (HOBt), acts as a coupling additive to prevent racemization. wikipedia.orgpeptide.combachem.com Computational studies on related systems can shed light on the mechanisms of these processes. For example, DFT calculations have been used to investigate the researchgate.netrsc.org-anionic rearrangement of 2-benzyloxypyridine derivatives, revealing that the rearrangement step is rate-determining and that substituent effects can significantly alter the activation energy. nih.gov Similar principles would apply to the study of this compound, where the amino group's electronic effects would be a key area of investigation.

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reactivity. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This approach allows for the calculation of the energetic stabilization or destabilization of reactants, products, and transition states due to the solvent.

For a polar molecule like this compound, moving to a polar solvent would be expected to stabilize charged or highly polar species, potentially lowering activation barriers for reactions that proceed through polar transition states. A computational study on 1-X-benzotriazole derivatives (where X = H, CH3, Cl, NH2, and OH) utilized PCM to calculate solvation energies in water. conicet.gov.ar The results showed that derivatives with hydrogen bond donor groups, such as the amino (NH2) and hydroxyl (OH) groups, exhibited the most negative (i.e., most favorable) solvation energies, indicating strong interactions with the water continuum. conicet.gov.ar This highlights the importance of considering solvent effects when computationally modeling the reactivity of this class of compounds.

Table 1: Calculated Solvation Energies of 1-X-Benzotriazole Derivatives in Water

| Substituent (X) | Solvation Energy (ΔG, kcal/mol) |

| H | - |

| CH3 | - |

| Cl | - |

| NH2 | -51.94 |

| OH | -52.20 |

| Data sourced from a study on 1-X-benzotriazole derivatives. Specific values for H, CH3, and Cl were not provided in the excerpt. conicet.gov.ar |

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. For this compound, hydrogen bonding and π-π stacking are expected to be the most significant non-covalent interactions.

Hydrogen Bonding: The presence of both an amino group (-NH2) and a hydroxyl group (-OH) makes this compound both a hydrogen bond donor and acceptor. These interactions can occur intramolecularly, between the amino and hydroxyl groups, or intermolecularly with other molecules, including solvents or reactants. The strength and geometry of these hydrogen bonds can influence the compound's physical properties and its role in chemical reactions. X-ray crystallography studies on related benzotriazole derivatives have confirmed the presence of extensive hydrogen bonding networks in the solid state. nih.govnih.gov

π-π Stacking: The aromatic benzotriazole core allows for π-π stacking interactions, where the electron-rich π systems of two aromatic rings interact favorably. These interactions are important in the packing of molecules in crystals and in the binding of the molecule to biological targets such as enzymes or DNA. The nature and strength of π-π stacking can be influenced by substituents on the aromatic ring. Computational studies on substituted benzenes have shown that substituent effects are a key factor in the energetics of π-stacking. rsc.orgnih.gov For this compound, the electron-donating amino group would influence the electrostatic potential of the benzene ring, thereby modulating its π-π stacking interactions.

A computational analysis of various 1-substituted benzotriazoles provides insight into how different functional groups affect the electronic and structural properties of the benzotriazole system. conicet.gov.ar This, in turn, can inform our understanding of the non-covalent interactions of the 6-amino derivative.

Table 2: Selected Calculated Properties of 1-Substituted Benzotriazole Derivatives

| Substituent | Dipole Moment (Debye) | N1-X Bond Length (Å) |

| H | 4.09 | 1.011 |

| CH3 | 4.22 | 1.468 |

| Cl | 2.51 | 1.699 |

| NH2 | 4.31 | 1.388 |

| OH | 3.20 | 1.366 |

| Data from a B3LYP/6-311++G* level of theory calculation in the gas phase. conicet.gov.ar* |

Synthetic and Material Science Applications of 6 Amino 1h 1,2,3 Benzotriazol 1 Ol Derivatives Non Biomedical

Advanced Organic Synthesis Methodologies

The structural features of 6-amino-1H-1,2,3-benzotriazol-1-ol suggest its utility as a versatile reagent in advanced organic synthesis, particularly in the realms of asymmetric synthesis and multicomponent reactions.

As Chiral Auxiliaries and Inducers

The development of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structure presents possibilities for such applications. For a molecule to function as a chiral auxiliary, it must be chiral itself. The parent compound, this compound, is achiral. However, it can be derivatized to introduce chirality. For instance, reaction of the amino group with a chiral acid chloride could yield a chiral amide that could then be used to direct stereoselective transformations on a substrate.

The principle of using nitrogen-containing heterocycles as platforms for chiral auxiliaries is well-established. For example, derivatives of 2-aminotribenzotriquinacene have been synthesized and resolved into their enantiomers using chiral auxiliaries, highlighting the potential of complex amino-heterocycles in chiral applications. nih.gov

Reagents in Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. Aminoazoles are recognized as valuable building blocks in MCRs due to their multiple nucleophilic centers. clockss.orgresearchgate.net The this compound molecule possesses several potential nucleophilic sites: the exocyclic amino group and the nitrogen atoms of the triazole ring. This suggests its potential to participate in various MCRs.

For instance, aminoazoles are known to participate in Biginelli-type reactions, which are three-component reactions between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones. nih.gov The amino group of this compound could potentially act as the nitrogen-donating component in such reactions. The reactivity of the nucleophilic centers can often be modulated by reaction conditions, such as pH, which could allow for selective participation of either the exocyclic amino group or the triazole nitrogens. clockss.org

Development of Functional Materials and Polymers

The benzotriazole (B28993) moiety is known for its thermal stability and its ability to participate in various chemical transformations, making it an attractive building block for functional materials and polymers.

Incorporation into Polymer Backbones for Novel Properties

The bifunctional nature of this compound, with its reactive amino and N-hydroxy groups, makes it a candidate for use as a monomer in polymerization reactions. The amino group can be used for the synthesis of polyamides, polyimides, or polyureas through reactions with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The resulting polymers would incorporate the thermally stable benzotriazole unit into their backbone, potentially imparting enhanced thermal and dimensional stability.

Furthermore, the N-hydroxy group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties. For example, the N-hydroxy group could be esterified or etherified to introduce various functional groups along the polymer chain. While direct examples involving this compound are not documented, the principle of using functionalized benzotriazoles in polymer synthesis is an active area of research.

Applications in Optoelectronic Devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Benzotriazole derivatives have been investigated for their potential use in organic electronics due to their electronic properties and stability. Although there is no specific data on this compound in this context, the general properties of related compounds suggest potential. The extended π-system of the benzotriazole core can facilitate charge transport, a key requirement for organic semiconductors.

The amino group can act as an electron-donating group, which can be beneficial for hole-transporting materials in OLEDs. The N-hydroxy group, on the other hand, could influence the electronic properties and morphology of thin films, which are critical factors for device performance. The development of novel organic materials for OLEDs is a rapidly advancing field, and the exploration of new molecular scaffolds like substituted benzotriazoles is a promising avenue.

Ligand Design in Transition Metal Catalysis for Organic Transformations (non-biological contexts)

The nitrogen atoms of the triazole ring and the exocyclic amino group in this compound make it a potential ligand for transition metals. The design of new ligands is crucial for the development of novel catalysts for a wide range of organic transformations.

The benzotriazole moiety can coordinate to metal centers, and the presence of the amino group provides an additional coordination site, potentially allowing the molecule to act as a bidentate ligand. The electronic properties of the ligand, which are influenced by the amino and N-hydroxy substituents, can tune the reactivity of the metal center. This can lead to catalysts with improved activity, selectivity, and stability.

While the primary literature does not describe the use of this compound as a ligand in non-biological transition metal catalysis, the broader class of aminobenzothiazole derivatives has been explored for their ligand properties in the development of potent enzyme inhibitors, which demonstrates the affinity of such scaffolds for metal-containing active sites. nih.gov The oxidation of 1-aminobenzotriazole (B112013) is known to produce benzyne, a highly reactive intermediate, which underscores the rich and sometimes complex chemistry of this class of compounds. nih.gov The well-established use of 1-hydroxybenzotriazole (B26582) (HOBt) in peptide coupling reactions, where it acts as a reagent to activate carboxylic acids, further highlights the chemical versatility of the N-hydroxybenzotriazole scaffold. wikipedia.orgzjwintime.comchemicalbook.com

Contribution to Advanced Analytical Chemistry Techniques

Derivatives of benzotriazole are recognized for their utility in analytical chemistry. Their structural features, including the triazole ring and the potential for various functional groups on the benzene (B151609) ring, allow them to participate in molecular interactions that are useful for separation and detection.

As Reagents for Metal Ion Complexation and Detection

The nitrogen atoms within the triazole ring of benzotriazole derivatives are known to form stable complexes with a variety of metal ions. This chelating ability is a cornerstone of their application in analytical chemistry. While specific studies detailing the use of this compound for metal ion detection are not present in the reviewed literature, the presence of the amino (-NH2) and hydroxyl (-OH) groups would theoretically enhance its coordination capabilities. These groups can act as additional binding sites, potentially increasing both the selectivity and sensitivity of the compound as a chromogenic or fluorogenic reagent for specific metal ions. For instance, metal-benzotriazole complexes have been characterized, laying the groundwork for their potential use in analytical methods.

Use in Chromatography and Separation Science

Benzotriazoles and their derivatives are frequently the subject of environmental analysis and are often determined using techniques like high-performance liquid chromatography (HPLC). Methods have been developed for the determination of various benzotriazoles in aqueous samples, which involves their separation and detection.

While there is no specific research detailing the use of this compound as a stationary phase component or a mobile phase additive in chromatography, its chemical properties suggest potential utility. The amino and hydroxyl groups would impart polarity, which could be exploited for separations based on hydrophilic interactions. Furthermore, its ability to interact with metal ions could be leveraged in specialized chromatographic techniques like ion-exchange or affinity chromatography. However, no published research confirms these specific applications for this compound.

Applications in Photography and Imaging Chemistry (e.g., as restrainers or anti-fogging agents in emulsions)

The most well-documented application for the broader class of benzotriazole derivatives in material science is in photography. Benzotriazoles are widely used as organic stabilizers and anti-fogging agents in photographic emulsions. They function by adsorbing to the surface of silver halide (AgX) crystals, which inhibits the formation of fog centers (spontaneous, non-image-forming silver clusters) during development and storage.

The effectiveness of a benzotriazole derivative in this role is highly dependent on the substituents on the benzene ring, which modify its adsorption properties. For example, the introduction of a methyl group can enhance its adsorption on the crystal surface. Amino-substituted benzotriazoles are known precursors in the synthesis of UV absorbing compounds used to protect photographic images from degradation.

Although no data tables or specific research findings are available for this compound as a photographic restrainer or anti-fogging agent, its structure is consistent with molecules used for this purpose. The amino group would influence its electronic properties and solubility, which are critical factors in its performance within a photographic emulsion.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of 6-amino-1H-1,2,3-benzotriazol-1-ol into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of processes involving this reagent. Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of products. In the context of peptide synthesis, where derivatives of this compound are often employed as coupling reagents, flow-based methodologies can significantly reduce synthesis times.

Table 1: Comparison of Batch vs. Flow Synthesis in Peptide Chemistry

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited | Precise control over temperature, pressure, and time |

| Scalability | Challenging | More readily scalable |

| Safety | Potential for thermal runaway in large-scale reactions | Enhanced safety due to small reaction volumes |

| Efficiency | Can be time-consuming with multiple manual steps | Faster reaction times and potential for automation |

| Purification | Often requires complex chromatographic techniques | Can be simplified with inline purification methods |

Application of Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and this compound is no exception. ML algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives. This can significantly reduce the number of experiments required, saving time and resources.

Furthermore, AI can be employed to predict the reactivity of this compound in various chemical transformations. By analyzing the molecule's electronic and structural features, AI models can identify potential reaction pathways and predict the formation of byproducts. This predictive power can guide the design of more efficient and selective reactions. The automated collection of data from in-line analysis in flow synthesis systems can generate the large, high-quality datasets needed to train these sophisticated computational models.

Exploration of Novel Supramolecular Assemblies and Crystal Engineering

The unique molecular structure of this compound, with its hydrogen bond donors and acceptors, makes it an excellent candidate for the construction of novel supramolecular assemblies. Crystal engineering, the design and synthesis of crystalline solids with desired properties, can be used to control the arrangement of these molecules in the solid state. This can lead to the development of new materials with tailored optical, electronic, and mechanical properties.

The formation of hydrogen-bonded networks is a key factor in determining the crystal packing of benzotriazole (B28993) derivatives. By understanding and controlling these interactions, it may be possible to design co-crystals and other multi-component systems with unique functionalities. The study of intermolecular interactions, such as hydrogen bonding and π–π stacking, is crucial for predicting and controlling the self-assembly of these molecules.

Development of Environmentally Benign Synthesis Protocols

The development of environmentally benign synthesis protocols for this compound and its applications is a critical area of future research. This aligns with the broader principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. The use of greener solvents, such as water or agro-waste derived solvents, is a promising approach to reduce the environmental impact of peptide synthesis, a key application area for related compounds.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers another eco-friendly alternative. The development of catalytic and solvent-free methods for the synthesis of benzotriazole derivatives is an active area of research. Furthermore, designing high-efficiency and low-toxicity coupling reagents is a key priority for making peptide synthesis more sustainable.

Table 2: Green Chemistry Approaches for Benzotriazole Synthesis

| Approach | Description | Potential Benefits |

| Green Solvents | Utilizing water, supercritical fluids, or bio-derived solvents. | Reduced toxicity and environmental pollution. |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force. | Reduced waste and energy consumption. |

| Catalytic Methods | Employing catalysts to improve reaction efficiency and reduce waste. | Higher atom economy and lower environmental impact. |

| Renewable Feedstocks | Using starting materials derived from renewable resources. | Reduced reliance on fossil fuels. |

Unexplored Reactivity Patterns and Chemical Transformations

While this compound and its derivatives are well-known in certain applications, there remains significant potential to uncover unexplored reactivity patterns and new chemical transformations. For instance, the unique electronic properties of the benzotriazole ring system could be harnessed in novel catalytic cycles or as a scaffold for the development of new ligands.

The study of N-hydroxybenzotriazoles has revealed their participation in a variety of reactions, including C-acylation and aminooxygenation. Further investigation into the reactivity of the amino group on the benzene (B151609) ring of this compound could lead to the discovery of new functionalization strategies. The potential for this compound to participate in metal-free arylation reactions or to undergo novel rearrangements are also areas ripe for exploration. The conjugate addition of 1-hydroxybenzotriazole (B26582) to certain substrates has been shown to yield novel amino acid derivatives, suggesting that similar unexplored pathways may exist for its amino-substituted counterpart.

常见问题

Q. What is the role of 6-amino-1H-1,2,3-benzotriazol-1-ol (HOBt) in peptide synthesis, and how is it methodologically applied?

HOBt is a critical additive in carbodiimide-mediated peptide coupling reactions, where it suppresses side reactions like N-acylurea formation and epimerization. It acts as a nucleophilic catalyst by forming an active ester intermediate with the carboxylic acid, enhancing coupling efficiency. For example, in EDCI/HOBt-mediated reactions, a 1:1 molar ratio of HOBt to carboxylic acid is typically used in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres. Reaction progress is monitored via HPLC or TLC, and purification involves aqueous workup followed by column chromatography .

Q. How can researchers verify the purity and structural integrity of HOBt in synthetic workflows?

Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d6 or CDCl3) to validate aromatic proton environments and amine/oxime functional groups.

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELX .

- HPLC : To assess purity (>98% by area normalization under reverse-phase conditions) .

Q. What are the optimal storage conditions for HOBt to ensure stability?

HOBt is hygroscopic and prone to oxidation. Store anhydrous HOBt under argon or nitrogen at 2–8°C in desiccated amber vials. For hydrated forms (e.g., monohydrate), maintain low humidity to prevent deliquescence. Stability is confirmed via periodic FT-IR analysis to detect carbonyl byproducts .

Advanced Research Questions

Q. How does HOBt compare to HOAt (1-hydroxy-7-azabenzotriazole) in suppressing racemization during peptide coupling?

HOAt exhibits superior performance due to its electron-withdrawing azaindole moiety, which stabilizes the active ester intermediate and reduces oxazolone formation. Kinetic studies using CD spectroscopy reveal that HOBt permits ~5–10% racemization in model dipeptides, while HOAt reduces this to <2% under identical conditions (e.g., EDCI, DMF, 0°C). However, HOAt is cost-prohibitive for large-scale applications .

Q. What mechanistic insights explain HOBt’s role in inhibiting N-acylurea formation?

HOBt protonates the O-acylisourea intermediate (generated from carbodiimide and carboxylic acid), lowering its electrophilicity and preventing intramolecular rearrangement to N-acylurea. This is supported by N-labeled NMR studies and DFT calculations showing a 15 kcal/mol barrier increase for N-acylurea formation in HOBt-containing systems .

Q. How can researchers resolve contradictory data on HOBt’s reactivity in polar vs. nonpolar solvents?

Contradictions arise from solvent-dependent HOBt solubility and aggregation. In DMF, HOBt forms monomeric species that efficiently activate carboxylic acids. In THF or toluene, aggregation reduces its effective concentration, necessitating 1.5–2.0 equivalents for comparable yields. Solvent optimization is guided by dielectric constant measurements and dynamic light scattering (DLS) .

Q. What strategies mitigate HOBt’s exothermic decomposition risks under high-temperature conditions?

Decomposition above 80°C generates nitrogen oxides and benzotriazole derivatives. Mitigation includes:

- Slow Addition : Gradual introduction of HOBt to pre-cooled reaction mixtures.

- In Situ Monitoring : Use of inline IR spectroscopy to detect exotherms and adjust cooling.

- Alternative Activators : Substitution with Oxyma Pure (ethyl cyano(hydroxyimino)acetate) for high-temperature solid-phase peptide synthesis .

Methodological Tables

Table 1. Comparison of HOBt and HOAt in Model Peptide Synthesis

| Parameter | HOBt | HOAt |

|---|---|---|

| Racemization (%) | 5–10 | <2 |

| Coupling Yield (%) | 85–90 | 92–95 |

| Cost (USD/g) | 25–30 | 120–150 |

| Thermal Stability (°C) | <80 | <100 |

| Data derived from refs. . |

Table 2. Solvent Optimization for HOBt-Mediated Reactions